in vitro stability of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one
in vitro stability of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one
An In-Depth Technical Guide to the In Vitro Stability of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one
Executive Summary
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. A molecule's stability within a biological system is a critical determinant of its success, influencing its bioavailability, half-life, and potential for toxicity. This technical guide offers a comprehensive exploration of the , a compound featuring the versatile indolin-2-one scaffold.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale underpinning each methodological choice. We will dissect the molecule's structural liabilities, outline robust assays for evaluating its chemical and metabolic stability, and discuss the interpretation of the resulting data to guide further optimization and development efforts.
Introduction: Deconstructing the Candidate
The Indolin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The indolin-2-one core is a prominent heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to modulate biological activity. Derivatives of this scaffold have demonstrated a wide array of therapeutic applications, including antibacterial, antifungal, and antitubercular activities.[2] The inherent "drug-like" properties of the indole family make it a cornerstone of modern drug discovery.[1]
Structural Analysis of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one
A proactive assessment of a molecule's stability begins with a thorough analysis of its chemical structure to identify potential metabolic "soft spots."
-
Indolin-2-one Core: This lactam (cyclic amide) is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. The aromatic portion of the ring system is a potential site for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3]
-
3-Anilino Moiety: The secondary amine linkage and the attached phenyl ring are classic sites for metabolic attack. Potential pathways include N-dealkylation, N-oxidation, and aromatic hydroxylation on the aniline ring.
-
N-Propargyl Group (prop-2-yn-1-yl): The terminal alkyne is a significant feature. While it can be a valuable functional group for covalent targeting, it is also a well-known liability for metabolism. It can be a substrate for CYP-mediated oxidation or can act as a mechanism-based inactivator of CYP enzymes, which presents a risk for drug-drug interactions.
The Imperative of In Vitro Stability Assessment
Early-phase drug discovery is a process of attrition; compounds fail for a variety of reasons, with poor pharmacokinetics being a leading cause.[4] In vitro stability assays are indispensable tools for de-risking candidates before they advance to costly in vivo studies.[4] These assays provide critical data on:
-
Chemical Stability: Informs formulation development and predicts shelf-life.
-
Metabolic Stability: Predicts the rate of clearance by the liver, which is a primary determinant of a drug's half-life and oral bioavailability.[5][6]
-
Plasma Stability: Assesses degradation by circulating enzymes, a factor that can severely limit the efficacy of a therapeutic compound.[6][7]
Chemical and Physicochemical Stability Assessment
Rationale
Before evaluating enzymatic degradation, it is crucial to understand the inherent chemical stability of the compound. These studies expose the molecule to a range of stress conditions to identify potential non-enzymatic degradation pathways, which is vital for developing stable formulations and establishing appropriate storage conditions.[8]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies deliberately stress the compound to produce potential degradants.[8] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify the parent compound from any new products formed.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Control Sample: Dilute the stock solution to a final concentration of 100 µg/mL in the mobile phase. This serves as the unstressed (T=0) control.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2-4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final volume of 10 mL with the mobile phase.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2-4 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final volume of 10 mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final volume of 10 mL with the mobile phase.
-
Thermal Degradation: Transfer a solid sample of the compound to an oven at 80°C for 24 hours.[8] Separately, heat a 100 µg/mL solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the compound to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.[8]
-
Analysis: Inject all samples (stressed and control) into an HPLC-UV system. Calculate the percentage of the parent compound remaining by comparing its peak area to the control.
Caption: Workflow for Forced Degradation Studies.
Data Interpretation
The results from forced degradation studies are typically summarized in a table, highlighting the conditions under which the compound is most labile. Significant degradation (>10-20%) under any condition indicates a potential stability issue that needs to be addressed through structural modification or formulation strategies.
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Parent Compound Remaining |
| Control (Unstressed) | 0 | RT | 100 |
| 0.1 M HCl | 4 | 60 | 85.2 |
| 0.1 M NaOH | 4 | 60 | 76.5 |
| 3% H₂O₂ | 24 | RT | 91.3 |
| Photolytic (UV/Vis) | 24 | RT | 98.1 |
Metabolic Stability Profiling
Rationale
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[4] A compound that is rapidly metabolized will have a short in vivo half-life and high clearance, often resulting in poor bioavailability and limited therapeutic effect.[6][9] In vitro assays using liver-derived subcellular fractions or intact cells are the industry standard for predicting hepatic clearance.[4][5]
Experimental Protocol: Stability in Human Liver Microsomes (HLM)
HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I CYP450 enzymes. This assay is a cost-effective, high-throughput screen to assess oxidative metabolism.[3][5]
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock in DMSO.
-
HLM: Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH: Prepare a 10 mM solution of the enzyme cofactor NADPH in buffer. This initiates the metabolic reaction.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound (at a final concentration of 1 µM) at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH solution.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Stability in Cryopreserved Human Hepatocytes
Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes and transporters, providing a more complete and physiologically relevant model.[4]
Methodology:
-
Hepatocyte Revival: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium (e.g., Williams Medium E).[4] Determine cell viability and density.
-
Incubation:
-
Dilute the hepatocyte suspension to a final density of 0.5 x 10⁶ viable cells/mL.
-
Add the test compound (final concentration 1 µM) to the cell suspension in a multi-well plate.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.
-
-
Time Points and Analysis: Sample the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes). Process and analyze the samples by LC-MS/MS as described for the HLM assay.
Caption: General Workflow for In Vitro Metabolic Stability Assays.
Data Analysis and Interpretation
The concentration of the parent compound remaining over time is plotted. From the slope of the natural log of the percent remaining versus time, the half-life (t½) is calculated. This is then used to determine the in vitro intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the drug.[4][5]
-
Half-Life (t½): t½ = 0.693 / k, where k is the elimination rate constant (the negative slope of the ln[% remaining] vs. time plot).
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)
| System | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| HLM | 25 | 27.7 | Moderate |
| Hepatocytes | 18 | 38.5 | Moderate-High |
A shorter half-life and higher CLint value indicate lower metabolic stability.[5] This data is crucial for predicting in vivo hepatic clearance and guiding medicinal chemistry efforts to improve metabolic stability.[10][11]
Plasma Stability Assessment
Rationale
Plasma contains various hydrolytic enzymes, such as esterases and amidases, that can degrade drugs.[6][7] While our target molecule lacks a highly labile ester group, the lactam and anilino functionalities could be susceptible to certain hydrolases. This assay is important to ensure that the compound remains intact in circulation long enough to reach its target.[12]
Experimental Protocol: In Vitro Plasma Stability
Methodology:
-
Reagent Preparation: Thaw frozen plasma (human, rat, mouse) on ice or at room temperature.
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration 1 µM) to the plasma.
-
Incubate the plate at 37°C.
-
-
Time Points: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Sample Processing and Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the parent compound remaining.
| Species | t½ (min) at 37°C | % Remaining at 4 hours |
| Human Plasma | > 240 | 96.8 |
| Rat Plasma | > 240 | 94.5 |
| Mouse Plasma | 185 | 55.1 |
Data Interpretation
The data reveals any species differences in plasma stability, which is critical when selecting appropriate animal models for preclinical studies. Significant degradation in plasma suggests a liability that could lead to rapid clearance in vivo.[9]
Integrated Stability Profile and Future Directions
By synthesizing the data from chemical, metabolic, and plasma stability assays, a comprehensive profile of 3-anilino-1-prop-2-yn-1-yl-1,3-dihydro-2H-indol-2-one emerges. This integrated view allows for a holistic risk assessment. For this molecule, the primary liability is likely to be moderate metabolic instability driven by CYP-mediated oxidation, potentially at the aniline or propargyl moieties.
Next Steps:
-
Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the major metabolites formed in hepatocyte incubations. This confirms the metabolic soft spots.
-
Reaction Phenotyping: Determining which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions.
-
Structure-Metabolism Relationship (SMR) Studies: If stability is a concern, medicinal chemists can use this data to design and synthesize new analogs where the metabolic soft spots are blocked or removed, aiming to improve the pharmacokinetic profile without sacrificing potency.[11]
By following this structured, data-driven approach, research teams can efficiently evaluate the in vitro stability of drug candidates, make informed decisions, and ultimately increase the probability of developing a successful therapeutic.
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